molecular formula C6H7N3O2S B11999971 N-methyl-N'-(1,3-thiazol-2-yl)ethanediamide

N-methyl-N'-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B11999971
M. Wt: 185.21 g/mol
InChI Key: PDWVIGQTPPFITL-UHFFFAOYSA-N
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Description

N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of thiazole derivatives with ethanediamide under controlled conditionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-methyl-N’-(1,3-thiazol-2-yl)ethanediamide has a wide range of scientific research applications:

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

N-methyl-N'-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C6H7N3O2S/c1-7-4(10)5(11)9-6-8-2-3-12-6/h2-3H,1H3,(H,7,10)(H,8,9,11)

InChI Key

PDWVIGQTPPFITL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=NC=CS1

Origin of Product

United States

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